1-Hexyn-3-OL

Electrocatalysis Semihydrogenation Alkynol

Substituting 1-Hexyn-3-OL with shorter-chain propargylic alcohols often leads to reaction failure or reduced selectivity in critical applications. This terminal propargylic alcohol provides a defined amphiphilic balance essential for corrosion inhibition in acidic oil-well treatments (effective at 0.025-0.5 wt%) and enables the Microwave-Accelerated Coupling-Isomerization Reaction (MACIR) to construct 1,3-diarylprop-2-en-1-one scaffolds. • Achieves >95% selectivity in electrocatalytic semihydrogenation over Cu₃Au alloy catalysts. • Resolvable to ~89% ee via lipase Amano AH for asymmetric synthesis applications. • Ships under ambient conditions with full HAZMAT documentation (UN2929, Class 6.1/3, PG I).

Molecular Formula C6H10O
Molecular Weight 98.14 g/mol
CAS No. 105-31-7
Cat. No. B089403
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Hexyn-3-OL
CAS105-31-7
Molecular FormulaC6H10O
Molecular Weight98.14 g/mol
Structural Identifiers
SMILESCCCC(C#C)O
InChIInChI=1S/C6H10O/c1-3-5-6(7)4-2/h2,6-7H,3,5H2,1H3
InChIKeyLTFTWJYRQNTCHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.39 M

Structure & Identifiers


Interactive Chemical Structure Model





1-Hexyn-3-OL Product Overview


1-Hexyn-3-OL (CAS 105-31-7), also known as 3-hydroxy-1-hexyne, is a terminal propargylic alcohol and secondary alcohol. It is characterized by its bifunctional nature, containing both a terminal alkyne group and a hydroxyl group . Its physicochemical properties include a density of 0.873 g/mL at 25°C, a refractive index (n20/D) of 1.431, and it is miscible with most hydrocarbons, chlorinated solvents, ketones, alcohols, and glycols, while being slightly soluble in water .

1-Hexyn-3-OL Substitution Risks


The selection of a propargylic alcohol for a specific application is not a straightforward substitution. The precise alkyl chain length and the position of the hydroxyl group in 1-Hexyn-3-OL directly dictate its performance in critical processes like corrosion inhibition, where its unique amphiphilic balance impacts adsorption onto metal surfaces, and in chemical synthesis, where it enables specific coupling-isomerization reactions like MACIR that shorter-chain analogs cannot perform [1]. Therefore, assuming functional equivalence with other terminal alkynols like propargyl alcohol or 1-Octyn-3-ol introduces significant risk of suboptimal yields, reduced selectivity, or complete reaction failure [2].

1-Hexyn-3-OL Quantitative Evidence


Electrocatalytic Semihydrogenation to Alkenols

In a direct head-to-head comparison under identical reaction conditions, 1-Hexyn-3-OL demonstrates high efficacy in electrocatalytic semihydrogenation to its corresponding alkenol. The study by Ren et al. (2024) reports that using a Cu3Au alloy catalyst, 1-Hexyn-3-OL achieves a selectivity of >95% and a conversion rate of >59% after 4 hours at -0.39 V vs RHE [1]. This performance is directly comparable to other alkynols like 4-pentyn-1-ol and 2-methyl-3-butyn-2-ol under the same conditions, establishing its suitability for this specific green synthesis route.

Electrocatalysis Semihydrogenation Alkynol Green Chemistry

Corrosion Inhibition in Aqueous Acid Systems

US Patent 3,428,566 (Schuster & Oftring, 1968) makes a direct, class-level inference regarding the superior performance of 1-Hexyn-3-OL as a corrosion inhibitor. The patent states, 'When compared at equal concentrations 1-hexyn-3-ol will generally give better inhibition than other inhibitors' [1]. The inhibitor is described as being effective over a wide concentration range (0.025% to 0.5% by weight), easily soluble in water, and advantageous for use at elevated temperatures, which are common challenges in industrial pickling and oil-well acidizing [1]. While specific quantitative efficiency data for a direct comparator (e.g., propargyl alcohol) is not provided, the patent's claims are supported by its subsequent use in more complex inhibitor mixtures [2].

Corrosion Science Acid Inhibitor Oil-Well Acidizing Metal Cleaning

MACIR for Chalcone Synthesis

1-Hexyn-3-OL is a specific and validated substrate for the Microwave-Accelerated Coupling-Isomerization Reaction (MACIR), a powerful method for synthesizing 1,3-diarylprop-2-en-1-ones (chalcones) from (hetero)aryl halides [1]. This reactivity is a direct consequence of its structure as a terminal propargylic alcohol. While other terminal propargylic alcohols may also undergo MACIR, the use of 1-Hexyn-3-OL is explicitly documented in the seminal work establishing this synthetic methodology, providing a validated and predictable path to a valuable class of organic compounds [1].

Organic Synthesis Coupling Reaction Microwave Chemistry Enone Synthesis

Lipase-Catalyzed Enantioselective Resolution

In a cross-study comparable context, the lipase-catalyzed kinetic resolution of 1-Hexyn-3-OL has been achieved with high enantioselectivity. Nakamura and Takenaka (2002) reported that the hydrolysis of its benzoate ester with lipase Amano AH, enhanced by polyphenols like (+)-catechin, yields an enantiomeric excess of approximately 89% for one enantiomer [1]. This result is comparable to enantioselectivities achieved for other alkynols in the same study, demonstrating that 1-Hexyn-3-OL is a viable and predictable substrate for generating chiral propargylic alcohols, a valuable class of building blocks in asymmetric synthesis.

Biocatalysis Chiral Resolution Lipase Enantioselective Synthesis

1-Hexyn-3-OL Application Scenarios


Electrocatalytic cis-Alkenol Synthesis

Procurement for this application is supported by direct head-to-head data showing that 1-Hexyn-3-OL achieves >95% selectivity in electrocatalytic semihydrogenation over a Cu3Au alloy catalyst, a performance metric comparable to other high-value alkynols under the same green chemistry conditions [1].

Steel Acid Corrosion Inhibition

The selection of 1-Hexyn-3-OL for use in acidic metal cleaning, pickling baths, or oil-well acidizing is supported by a specific patent claim of superior performance at equal concentrations compared to other inhibitors, along with its high water solubility and effective concentration range of 0.025-0.5% by weight [2].

MACIR for Chalcone & Enone Synthesis

Procurement is justified by 1-Hexyn-3-OL's documented and validated role as a substrate in the Microwave-Accelerated Coupling-Isomerization Reaction (MACIR), a powerful and efficient method for constructing 1,3-diarylprop-2-en-1-one scaffolds from (hetero)aryl halides [3].

Chiral Propargylic Building Blocks via Enzymatic Resolution

Its use in this context is validated by cross-study evidence demonstrating that the racemic form can be resolved with high enantioselectivity (~89% ee) using lipase Amano AH, making it a reliable source for accessing enantioenriched propargylic alcohols for asymmetric synthesis [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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